molecular formula C19H17N3O B5656632 6-ethoxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline

6-ethoxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline

Cat. No.: B5656632
M. Wt: 303.4 g/mol
InChI Key: NRXYHKAVYJVRTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethoxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline is a heterocyclic compound featuring a pyrazoloquinoline core substituted with ethoxy (C₂H₅O), methyl (CH₃), and phenyl (C₆H₅) groups. The ethoxy group at position 6, methyl at position 3, and phenyl at position 1 define its structural uniqueness. Pyrazoloquinolines are renowned for diverse biological activities, including antiviral, antibacterial, and enzyme inhibitory properties, often modulated by substituent variations .

Properties

IUPAC Name

6-ethoxy-3-methyl-1-phenylpyrazolo[3,4-b]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c1-3-23-16-9-10-18-14(11-16)12-17-13(2)21-22(19(17)20-18)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXYHKAVYJVRTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=CC3=C(N=C2C=C1)N(N=C3C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline can be achieved through several methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the significant applications of 6-ethoxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline is its potential as an anticancer agent. Research indicates that derivatives of pyrazolo[3,4-b]quinoline exhibit promising anti-tumor properties. For instance, compounds within this class have shown efficacy against various cancer cell lines, including breast cancer models. Studies have demonstrated that modifications to the pyrazoloquinoline structure can enhance their biological activity, suggesting that 6-ethoxy-3-methyl-1-phenyl derivatives may also possess similar properties .

Kinase Inhibition

The compound has also been identified as a potential kinase inhibitor. Kinases are crucial for various signaling pathways in cells, and their dysregulation is often linked to diseases such as cancer and diabetes. The ability of this compound to inhibit specific kinases may provide therapeutic avenues for treating conditions associated with abnormal kinase activity .

Biological Research

Fluorescent Probes

Another exciting application is in the development of fluorescent probes. The unique photophysical properties of pyrazolo[3,4-b]quinolines make them suitable candidates for use as fluorescent sensors in biological systems. These compounds can be utilized to detect specific biomolecules or cellular processes, offering valuable tools for researchers in biochemistry and molecular biology .

Neuroprotective Properties

Recent studies have suggested that compounds related to this compound may exhibit neuroprotective effects. This is particularly relevant for neurodegenerative diseases such as Alzheimer's disease, where oxidative stress and inflammation play significant roles. The potential for these compounds to mitigate neuronal damage opens new avenues for therapeutic development .

Synthetic Applications

Synthetic Intermediates

In synthetic organic chemistry, this compound can serve as an intermediate in the synthesis of more complex molecules. Its structural features allow for further functionalization and derivatization, making it a versatile building block in the development of new chemical entities .

Case Studies and Research Findings

Application AreaFindingsReferences
Anticancer ActivityExhibits efficacy against breast cancer cell lines
Kinase InhibitionPotential inhibitor of kinases involved in cancer and diabetes
Fluorescent ProbesUseful as fluorescent sensors in biological systems
Neuroprotective EffectsMay protect neurons from oxidative stress
Synthetic IntermediatesVersatile building block for synthesizing complex molecules

Mechanism of Action

The mechanism of action of 6-ethoxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituent type, position, and electronic effects, influencing biological activity and physicochemical properties.

Table 1: Substituent Comparison of Selected Pyrazoloquinoline Derivatives
Compound Name Position 6 Position 3 Position 1 Notable Activities Reference
6-Ethoxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline Ethoxy Methyl Phenyl Data limited; inferred from analogs -
6-Methoxy-3,8-dimethyl-1H-pyrazolo[3,4-b]quinoline Methoxy Methyl H PDE10A inhibition (Ki = 0.06–0.07 nM)
4,9-Dihydro-3-methyl-4-oxo-1H(2H)-pyrazolo[3,4-b]quinoline H Methyl H Antiviral (EMC virus survival: 96%)
3-Amino-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]quinoline H Amino 4-Fluorophenyl Antibacterial (MIC = 3.9–7.8 µg/mL vs. S. aureus)
7-Methoxy-3-amino-1H-pyrazolo[3,4-b]quinoline Methoxy Amino H Anti-HSV-1 (comparable to Acyclovir)
4-(4-Fluorophenyl)-6-methoxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline (F5) Methoxy Methyl Phenyl OLED applications (electron-donating group)
Enzyme Inhibition (PDE10A)
  • 6-Methoxy-3,8-dimethyl derivatives exhibit exceptional PDE10A binding affinity (Ki = 0.06–0.07 nM), attributed to methoxy and methyl groups enhancing hydrophobic interactions .
  • Ethoxy vs. Methoxy : Ethoxy’s larger size and electron-donating nature may alter binding kinetics compared to methoxy, though direct data for the ethoxy analog is lacking .
Antiviral Activity
  • 4-Oxo derivatives (e.g., 4,9-dihydro-3-methyl-4-oxo) show 96% survival against EMC virus, but the target compound lacks the 4-oxo group, likely reducing antiviral potency .
  • 7-Methoxy-3-amino derivatives inhibit HSV-1 with efficacy comparable to Acyclovir, highlighting the importance of amino and methoxy groups .
Antibacterial Activity
  • 3-Amino derivatives (e.g., 1-(4-fluorophenyl)-3-amino) demonstrate MIC values of 3.9–7.8 µg/mL against S. aureus, outperforming the methyl-substituted target compound, which likely has reduced activity due to the absence of the amino group .
  • Methyl vs. Amino: Methyl groups generally confer lower antibacterial activity compared to amino substituents, which enhance hydrogen bonding with microbial targets .

Key Research Findings and Limitations

  • Structural-Activity Relationships: Methoxy/ethoxy at position 6 enhances enzyme inhibition and optical properties but may reduce solubility. Amino groups at position 3 improve antibacterial and antiviral activity but increase cytotoxicity risks .
  • Gaps in Data: Direct studies on this compound are sparse, necessitating extrapolation from analogs.

Biological Activity

Overview

6-Ethoxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the pyrazoloquinoline family, which is known for various pharmacological properties. The presence of the ethoxy group at the 6-position is particularly significant as it influences the compound's reactivity and biological profile.

The synthesis of this compound can be achieved through methods such as Friedländer condensation and multicomponent reactions. These methods allow for the formation of the desired product with high yield and purity, essential for biological evaluations.

Key Synthetic Routes:

  • Friedländer Condensation: Involves the reaction of anthranilic acid derivatives with ketones or aldehydes.
  • Multicomponent Reactions: Combine multiple reactants in a single vessel to streamline synthesis.

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential as a therapeutic agent.

Anticancer Activity

Research indicates that compounds within the pyrazoloquinoline class exhibit anticancer properties. For example, studies have demonstrated that derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
In vitro studies on similar pyrazolo[3,4-b]quinolines revealed significant anti-proliferative effects against several cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of specific signaling pathways associated with tumor growth and survival .

Anti-inflammatory Properties

This compound also displays anti-inflammatory activity. The compound has been shown to inhibit nitric oxide production in lipopolysaccharide (LPS)-induced macrophages, suggesting its potential use in treating inflammatory diseases.

Mechanism of Action:
The anti-inflammatory effects are likely mediated through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes .

Pharmacological Applications

Potential Applications:

  • Cancer Therapy: Due to its anticancer properties.
  • Anti-inflammatory Agents: For conditions characterized by excessive inflammation.
  • Fluorescent Probes: Exploiting its photophysical properties for biosensing applications.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be beneficial.

Compound NameStructure FeaturesBiological Activity
1-Phenyl-3-methyl-1H-pyrazolo[3,4-b]quinolineLacks ethoxy groupModerate anticancer activity
6-Amino-3-methyl-1H-pyrazolo[3,4-b]quinolineContains amino groupStrong anti-inflammatory effects

Q & A

Q. How can researchers optimize the synthetic yield of 6-ethoxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline?

  • Methodological Answer : Optimization involves multi-step protocols with strict control of reaction parameters. Key steps include:
  • Temperature control : Maintaining 50–80°C during cyclization to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance intermediate stability, while ethanol or methanol improves crystallization .
  • Catalyst use : Palladium catalysts enable regioselective functionalization of the pyrazole ring, critical for introducing ethoxy and methyl groups .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization ensures >95% purity .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is required:
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., ethoxy group δ ~4.3 ppm; aromatic protons δ 7.2–8.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 345.15) and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% by area normalization) .

Q. What preliminary assays are recommended for screening biological activity?

  • Methodological Answer : Begin with target-agnostic assays to identify broad bioactivity:
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM doses .
  • Enzyme inhibition : Test against kinases (e.g., EGFR, CDK2) via fluorescence-based assays (IC50 determination) .
  • Antimicrobial activity : Agar diffusion assays against E. coli and S. aureus at 10–500 µg/mL .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Contradictions often arise from tautomerism or crystallographic disorder. Strategies include:
  • Variable-temperature NMR : Resolve dynamic processes (e.g., keto-enol tautomerism) by acquiring spectra at 25°C and 60°C .
  • X-ray crystallography : Determine absolute configuration and validate NMR assignments (e.g., C–Cl bond length = 1.73 Å in chlorophenyl derivatives) .
  • DFT calculations : Compare experimental 1^1H NMR shifts with computed values (B3LYP/6-31G* level) to identify misassignments .

Q. What strategies are effective for designing analogs to establish structure-activity relationships (SAR)?

  • Methodological Answer : Focus on systematic substitution:
  • Core modifications : Replace ethoxy with methoxy or trifluoromethyl to assess steric/electronic effects on kinase inhibition .
  • Heterocycle fusion : Compare pyrazolo[3,4-b]quinoline with pyrazolo[4,3-c]quinoline derivatives to evaluate ring size impact on solubility .
  • Substituent libraries : Synthesize 3-methyl vs. 3-ethyl variants and test in cellular uptake assays (logP correlation) .

Q. How can reaction mechanisms for pyrazoloquinoline formation be experimentally validated?

  • Methodological Answer : Mechanistic studies require isotopic labeling and intermediate trapping:
  • 15^{15}N-labeling : Track nitrogen migration during cyclization using 15^{15}N NMR .
  • Quenching experiments : Isolate hydrazone intermediates (e.g., by low-temperature workup) and characterize via IR (C=N stretch ~1600 cm⁻¹) .
  • Kinetic profiling : Monitor reaction progress via in-situ FTIR to identify rate-determining steps (e.g., imine formation) .

Q. What computational approaches predict target interactions for this compound?

  • Methodological Answer : Combine docking and dynamics simulations:
  • Molecular docking (AutoDock Vina) : Screen against PDB targets (e.g., EGFR kinase; binding affinity < -8 kcal/mol) .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2 Å) .
  • Pharmacophore modeling (MOE) : Identify critical interactions (e.g., hydrogen bonds with Thr766 in EGFR) .

Q. How can low solubility in aqueous assays be addressed without compromising bioactivity?

  • Methodological Answer : Employ formulation and derivatization:
  • Co-solvent systems : Use DMSO/PBS (≤1% DMSO) for in vitro assays .
  • Prodrug design : Introduce phosphate esters at the ethoxy group for enhanced solubility, enzymatically cleaved in vivo .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm; PDI < 0.2) for sustained release .

Q. How should conflicting bioactivity data across studies be critically analyzed?

  • Methodological Answer : Discrepancies often stem from assay conditions or impurity profiles:
  • Dose-response validation : Replicate assays with IC50 curves (4-parameter logistic model; R² > 0.95) .
  • Impurity profiling : Use LC-MS to rule out bioactive contaminants (e.g., residual Pd < 10 ppm) .
  • Cell line authentication : STR profiling to ensure model consistency (e.g., ATCC-certified HeLa) .

Q. What role does X-ray crystallography play in understanding solid-state interactions?

  • Methodological Answer :
    Crystallography reveals packing motifs and stability factors:
  • Hydrogen-bond networks : Identify N–H···O/N interactions (e.g., 2.8 Å bonds in monoclinic crystals) .
  • π-Stacking analysis : Measure interplanar distances (~3.4 Å) between quinoline rings to predict solubility .
  • Polymorph screening : Compare PXRD patterns to select thermodynamically stable forms for formulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-ethoxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline
Reactant of Route 2
Reactant of Route 2
6-ethoxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.